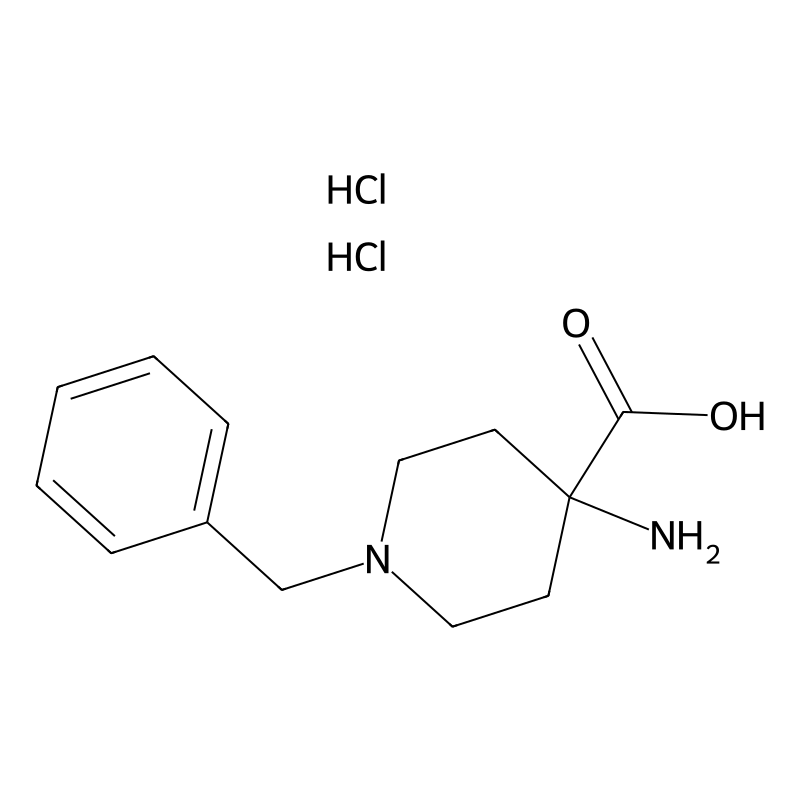

4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride is a synthetic organic compound characterized by the molecular formula C13H18N2O2·2HCl. This compound features a piperidine ring, which is a six-membered cyclic amine containing one nitrogen atom, along with an amino group and a carboxylic acid group. These functional groups contribute to its potential versatility in various chemical and biological applications, particularly in medicinal chemistry and organic synthesis.

There is no scientific literature available on the mechanism of action of 4-ABP-diHCl.

As information on 4-ABP-diHCl is limited, it's best to handle it with caution assuming similar properties to other piperidine derivatives. These can include:

- Skin and eye irritation: Due to the presence of the amino group.

- Respiratory irritation: If inhaled as dust.

- Unknown toxicity: Further research is needed to determine its specific hazards.

- Oxidation: The amino group may be oxidized to form nitro derivatives.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

- Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically employed.

- Substitution: Nucleophiles like halides and amines are utilized in substitution reactions.

Major Products Formed- Oxidation: Nitro derivatives.

- Reduction: Alcohol derivatives.

- Substitution: Various substituted benzylpiperidine derivatives.

- Oxidation: Nitro derivatives.

- Reduction: Alcohol derivatives.

- Substitution: Various substituted benzylpiperidine derivatives.

The synthesis of 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride generally involves the reaction of 4-Amino-1-benzylpiperidine with a carboxylating agent under controlled conditions. This reaction is typically conducted in an inert atmosphere to prevent oxidation. Following synthesis, purification methods such as recrystallization or chromatography are employed to achieve high purity levels.

Industrial Production Methods

In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow systems. These methods help ensure consistent quality and yield while minimizing contamination risks. Advanced purification techniques like high-performance liquid chromatography further enhance the purity of the final product.

4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride has several notable applications:

- Medicinal Chemistry: Investigated for its potential therapeutic effects in various neurological disorders.

- Organic Synthesis: Used as a building block for synthesizing complex organic molecules.

- Biochemical Probes: Explored for studying enzyme interactions and other biochemical pathways .

Similar CompoundsCompound Name Structural Features Unique Aspects 4-Benzylpiperidine Similar piperidine structure without carboxylic acid Lacks dual functionality of amino and carboxylic groups 4-Amino-1-benzylpiperidine Similar structure but lacks the carboxylic acid group Different reactivity due to absence of carboxylic functionality 1-Benzylpiperidine-4-carboxylic acid Contains a carboxylic acid but lacks an amino group Different chemical properties due to missing amino group

Uniqueness

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Benzylpiperidine | Similar piperidine structure without carboxylic acid | Lacks dual functionality of amino and carboxylic groups |

| 4-Amino-1-benzylpiperidine | Similar structure but lacks the carboxylic acid group | Different reactivity due to absence of carboxylic functionality |

| 1-Benzylpiperidine-4-carboxylic acid | Contains a carboxylic acid but lacks an amino group | Different chemical properties due to missing amino group |

The uniqueness of 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride lies in its combination of both amino and carboxylic acid functional groups on the piperidine ring. This dual functionality allows for a wide range of chemical modifications, enhancing its versatility in research and industrial applications. Its structural characteristics make it a valuable compound for further exploration in medicinal chemistry and organic synthesis.